4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Medicinal Chemistry Structure-Activity Relationship Anticancer Drug Design

4-(Benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 872208-95-2) is a synthetic small-molecule member of the chromeno[2,3-d]pyrimidine class, characterized by its fused tricyclic core. This class has been widely investigated in medicinal chemistry for its antiproliferative, antimicrobial, and kinase inhibitory activities, with established structure-activity relationships (SAR) showing that the lipophilicity of the substituents at the 2-, 4-, and 9-positions is a primary driver of antitumor activity.

Molecular Formula C25H20N2OS
Molecular Weight 396.51
CAS No. 872208-95-2
Cat. No. B2407504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
CAS872208-95-2
Molecular FormulaC25H20N2OS
Molecular Weight396.51
Structural Identifiers
SMILESCC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H20N2OS/c1-17-9-8-14-20-15-21-24(28-22(17)20)26-23(19-12-6-3-7-13-19)27-25(21)29-16-18-10-4-2-5-11-18/h2-14H,15-16H2,1H3
InChIKeyDNRAHQZLTUKVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(Benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 872208-95-2) — Class Benchmark and Comparator Landscape


4-(Benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 872208-95-2) is a synthetic small-molecule member of the chromeno[2,3-d]pyrimidine class, characterized by its fused tricyclic core [1]. This class has been widely investigated in medicinal chemistry for its antiproliferative, antimicrobial, and kinase inhibitory activities, with established structure-activity relationships (SAR) showing that the lipophilicity of the substituents at the 2-, 4-, and 9-positions is a primary driver of antitumor activity [2]. The target compound specifically features a 9-methyl group, a 2-phenyl ring, and a 4-benzylthio substituent, giving it a molecular formula of C25H20N2OS and a molecular weight of 396.51 g/mol .

Why Generic Substitution Fails for 4-(Benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 872208-95-2)


Substituting this compound with a generic chromeno[2,3-d]pyrimidine is scientifically unsound due to the profound impact of subtle structural changes on biological activity and physicochemical properties. Published SAR studies confirm that even minor positional isomerism—such as shifting a methyl group from the 9- to the 7-position—can dramatically alter lipophilicity and, consequently, antitumor potency [1]. Similarly, replacing the 4-benzylthio group, a high-molecular-weight lipophilic appendage, with a smaller 4-methylthio group will significantly change the compound's logP, metabolic stability, and its ability to interact with hydrophobic binding pockets in targets like uridine-cytidine kinase 2 (UCK2), where closely related 4-thioether scaffolds have shown defined IC50 values in the low micromolar range . Using an imprecise analog guarantees non-reproducible biological results; the specific substituent topology of the target compound is essential for meaningful SAR exploration.

Head-to-Head Evidence Matrix: 4-(Benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine vs. Closest Analogs


Regiochemical Differentiation: 9-Methyl vs. 7-Methyl Isomeric Impact on Activity

The target compound bears a 9-methyl substituent, distinguishing it from its closest commercially available analog, 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine . According to SAR studies on the 5H-chromeno[2,3-d]pyrimidine scaffold, the position of the methyl substituent (5,8-position vs. other positions) is one of the primary determinants of antitumor activity, with lipophilicity at specific positions directly correlating with cytotoxic potency against MCF-7, HCT-116, HepG-2, and A549 cell lines [1]. While no direct head-to-head assay comparing these two regioisomers has been published, the class-level SAR provides a strong mechanistic basis to expect divergent potency profiles and target engagement.

Medicinal Chemistry Structure-Activity Relationship Anticancer Drug Design

Thioether Substituent Size: Benzylthio vs. Methylthio Pharmacophore Contribution

The 4-benzylthio substituent (C7H7S) in the target compound provides a significantly larger hydrophobic surface area and higher calculated logP compared to the 4-methylthio analog, 9-methyl-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 866896-78-8) . The molecular formula difference (C25H20N2OS vs. C19H16N2OS) results in a molecular weight increase of approximately 80 g/mol for the target compound. In the broader chromeno[2,3-d]pyrimidine kinase inhibitor landscape, the nature of the 4-thioether group has been shown to modulate target affinity, with functionalized 4-thioether acetamide derivatives (e.g., UCK2 Inhibitor-1) achieving IC50 values as low as 4.7 µM against UCK2 .

Medicinal Chemistry Lipophilicity Pharmacokinetics

2-Aryl Substitution: Phenyl vs. p-Tolyl Impact on Target Engagement

The target compound's 2-phenyl group distinguishes it from the p-tolyl analog, 4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine (CAS 899760-67-9) . SAR investigations into the 2-aryl substitution of chromeno[2,3-d]pyrimidines have revealed that the lipophilicity at the 2-position is a key factor influencing antitumor activity against cell lines including MCF-7 and HepG-2, with more hydrophobic substituents generally enhancing potency [1]. The methyl group in the p-tolyl analog adds lipophilicity, which could lead to different target selectivity profiles and potency shifts compared to the target compound.

Kinase Inhibition Molecular Docking Anticancer Screening

Scaffold Versatility: Building Block Utility vs. Functionalized Analog Complexity

Unlike its more complex functionalized analog UCK2 Inhibitor-1 (3-[[2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid), which is already committed to a specific biological target with a reported IC50 of 4.7 µM against UCK2, the target compound is a versatile intermediate . Its 4-benzylthio group provides a reactive sulfur atom that can be oxidized to sulfoxide/sulfone for metabolite studies or cleaved under reducing conditions to unmask a 4-thiol for further alkylation/acylation [1]. This dual identity—a potential bioactive agent itself and a key late-stage intermediate—is a distinct procurement advantage absent in proprietary molecules like UCK2 Inhibitor-1.

Chemical Biology Drug Discovery Structure-Activity Relationship

Antimicrobial Class Benchmark: Prioritizing Novelty Within an Active Scaffold

The chromeno[2,3-d]pyrimidine class is a recognized source of antimicrobial agents. For example, 10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine demonstrated antibacterial activity surpassing that of ciprofloxacin and amoxicillin against certain Gram-negative species [1]. While specific MIC values for the target compound are not publicly available, its structural differentiation from the reported antimicrobial derivatives—specifically the 4-benzylthio group replacing imine or oxo functionalities—positions it as an unexplored chemotype within a validated antimicrobial class. This unexplored status is a key advantage for organizations seeking novel antibiotic leads.

Antimicrobial Resistance Gram-Positive Bacteria Gram-Negative Bacteria

Procurement-Driven Application Scenarios for 4-(Benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 872208-95-2)


Kinase Inhibitor Lead Generation via 4-Position Derivatization

The target compound is an ideal starting point for generating a focused library of kinase inhibitors by modifying the 4-benzylthio group. This is directly supported by the existence of UCK2 Inhibitor-1, which utilizes the same 9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine core with a more complex 4-thioacetamido substituent and shows an IC50 of 4.7 µM . By procuring the target compound, a medicinal chemistry lab can synthesize a panel of 4-thioether, 4-thiol, and 4-sulfonamide analogs to explore SAR around the 4-position, a proven strategy in this chemical class [1].

Positional Isomerism Studies in Anticancer Drug Design

The SAR of chromeno[2,3-d]pyrimidines is highly sensitive to the position of substituents, with the 9-position specifically highlighted in docking studies . The target compound (9-methyl) and its regioisomer, 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine [1], form a matched pair that can be used in parallel to systematically investigate how methyl group position affects target binding, cellular permeability, and antitumor potency against MCF-7 and HepG-2 cell lines, where class-level IC50 values range from 1.7 to 4.3 µM for the most active members [2].

Chemical Probe Development for NF-κB Pathway Inhibition

Substituted chromeno[2,3-d]pyrimidines have been patented as potent NF-κB inhibitors, with some derivatives showing significant activity in NF-κB/Jurkat/GFP transcriptional reporter cell lines . The target compound, with its distinct benzylthio substitution pattern not covered by existing patents, represents a novel chemical probe for this pathway. Its procurement allows for the exploration of out-of-patent chemical space within a biologically validated mechanism, potentially leading to new intellectual property for inflammatory disease targets [1].

Antimicrobial Pharmacophore Expansion for Drug-Resistant Infections

Given the urgent global need for novel antimicrobial agents, this compound provides a structurally differentiated entry into the chromeno[2,3-d]pyrimidine antimicrobial class, which has already produced molecules with activity surpassing standard-of-care antibiotics like ciprofloxacin . The 4-benzylthio group is uncommon in reported antimicrobial derivatives, which typically feature imine or oxo groups at the 4-position. This structural novelty can be leveraged to screen against multi-drug-resistant ESKAPE pathogens, offering a higher probability of finding a new mechanism of action or structure class compared to modifying existing, crowded antimicrobial scaffolds [1].

Quote Request

Request a Quote for 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.